molecular formula C8H7F3N2O2 B595080 5-Amino-2-(trifluoromethoxy)benzamide CAS No. 1261471-58-2

5-Amino-2-(trifluoromethoxy)benzamide

Cat. No.: B595080
CAS No.: 1261471-58-2
M. Wt: 220.151
InChI Key: UGQKVTMKYFNAMY-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of an amino group at the 5th position and a trifluoromethoxy group at the 2nd position on a benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-(trifluoromethoxy)benzoic acid with ammonia or an amine under suitable conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Amino-2-(trifluoromethoxy)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(trifluoromethoxy)benzamide is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKVTMKYFNAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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